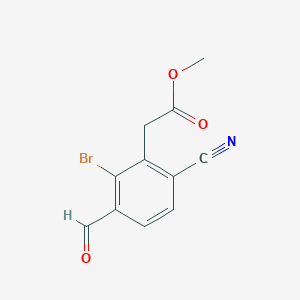
Methyl 2-bromo-6-cyano-3-formylphenylacetate
Descripción general
Descripción
Methyl 2-bromo-6-cyano-3-formylphenylacetate (MBCF) is a chemical compound that has recently gained attention for its potential applications in scientific research. It is a versatile compound that has been used in both organic and inorganic synthesis, as well as in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used in a variety of scientific research applications, including organic synthesis, inorganic synthesis, biochemistry, and pharmacology. In organic synthesis, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. In inorganic synthesis, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used as a catalyst for the synthesis of metal-organic frameworks and other coordination compounds. In biochemistry, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used to study the structure and function of proteins and enzymes. In pharmacology, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-6-cyano-3-formylphenylacetate is not fully understood, but it is believed to involve the formation of a covalent bond between the methyl iodide adduct and the base, which results in the formation of Methyl 2-bromo-6-cyano-3-formylphenylacetate. The covalent bond is believed to be formed through a nucleophilic substitution reaction, in which the methyl iodide adduct acts as a nucleophile and the base acts as an electrophile.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl 2-bromo-6-cyano-3-formylphenylacetate are not fully understood, but it has been shown to be an effective inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). Inhibition of this enzyme has been associated with a variety of physiological effects, including increased risk of cardiovascular disease, increased risk of cancer, and decreased metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-6-cyano-3-formylphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize and purify. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl 2-bromo-6-cyano-3-formylphenylacetate in scientific research. For example, it could be used to study the structure and function of other enzymes, such as those involved in drug metabolism. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of other drugs. Additionally, Methyl 2-bromo-6-cyano-3-formylphenylacetate could be used to synthesize a variety of compounds, such as heterocycles, amino acids, and peptides. Finally, Methyl 2-bromo-6-cyano-3-formylphenylacetate could be used as a catalyst for the synthesis of metal-organic frameworks and other coordination compounds.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-6-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10(15)4-9-7(5-13)2-3-8(6-14)11(9)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMYXNKGEHYGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-cyano-3-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



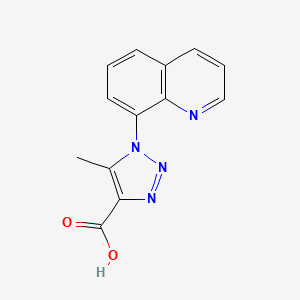
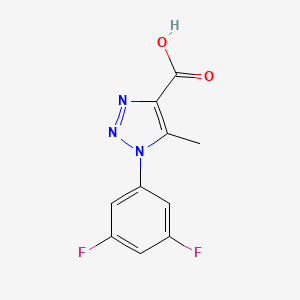
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)
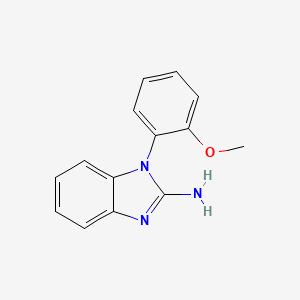
![2-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1417309.png)

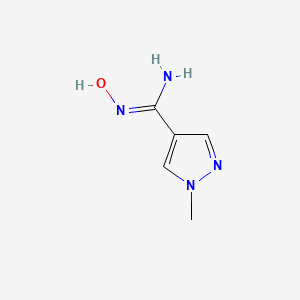
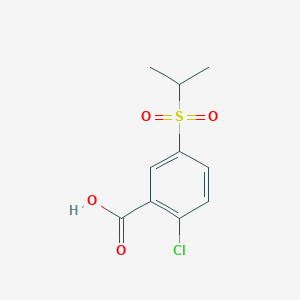

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

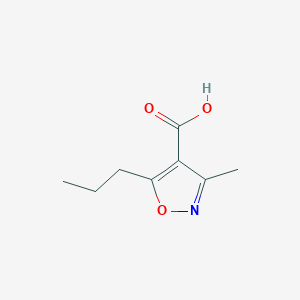
![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)